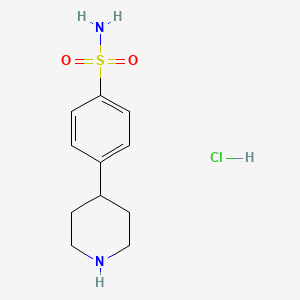

Clorhidrato de 4-(piperidin-4-il)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

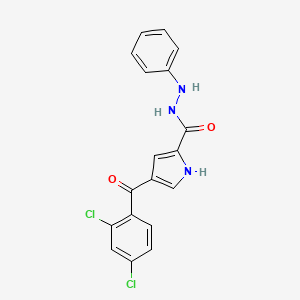

This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Synthesis Analysis

4-Piperidone is an organic compound with the molecular formula OC (CH2)4NH . It can be viewed as a derivative of piperidine . 4-Piperidone is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .Molecular Structure Analysis

The molecular formula of 4-(Piperidin-4-yl)benzenesulfonamide hydrochloride is C11H17ClN2O2S. The molecular weight is 276.78.Chemical Reactions Analysis

4-Piperidin-4-yl-benzenesulfonamide is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .Physical And Chemical Properties Analysis

The physical form of 4-(Piperidin-4-yl)benzenesulfonamide is a light orange solid . The refractive index is predicted to be n 20D 1.57 .Mecanismo De Acción

Target of Action

Sulfonamides are known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in folate synthesis . Piperidines are often used in drug design due to their ability to mimic bioactive motifs and interact with various biological targets .

Mode of Action

Piperidines can have various modes of action depending on their specific structure and the target they interact with .

Biochemical Pathways

The affected pathways would depend on the specific targets of “4-(Piperidin-4-yl)benzenesulfonamide hydrochloride”. For sulfonamides, the affected pathway is the bacterial folate synthesis pathway .

Pharmacokinetics

Many sulfonamides are well absorbed orally and widely distributed throughout the body .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For sulfonamides, the result is the inhibition of bacterial growth due to the disruption of folate synthesis .

Action Environment

The action, efficacy, and stability of “4-(Piperidin-4-yl)benzenesulfonamide hydrochloride” would likely be influenced by various factors such as pH, temperature, and the presence of other compounds .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 4-(Piperidin-4-yl)benzenesulfonamide hydrochloride in lab experiments is its high purity and stability. The compound is also readily available and relatively easy to synthesize. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the accuracy and reliability of the experimental results.

Direcciones Futuras

There are several future directions for the research and development of 4-(Piperidin-4-yl)benzenesulfonamide hydrochloride. One area of interest is the development of new drugs based on the compound's unique properties and mechanisms of action. Another area of research is the study of the compound's potential use in the treatment of various diseases and disorders. Additionally, further studies are needed to fully understand the compound's effects on biological processes and to optimize its use in lab experiments.

Métodos De Síntesis

The synthesis of 4-(Piperidin-4-yl)benzenesulfonamide hydrochloride involves the reaction between piperidine and benzenesulfonyl chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound. This process has been optimized to obtain high yields and purity of the final product.

Aplicaciones Científicas De Investigación

- Papel de Clorhidrato de 4-(piperidin-4-il)bencenosulfonamida: Algunos derivados de este compuesto se han encontrado que activan las vías de HIF-1. Por ejemplo, los compuestos 10b y 10j exhibieron una bioactividad inhibitoria significativa en células HepG2, induciendo la expresión de la proteína HIF-1α y el gen diana aguas abajo p21. Estos compuestos también aumentaron la caspasa-3 escindida, promoviendo la apoptosis de las células tumorales .

- Controversia: Algunos estudiosos debaten si el aumento de la expresión de HIF beneficia el desarrollo tumoral (por ejemplo, promoviendo la angiogénesis y la invasión) o lo inhibe (por ejemplo, induciendo proteínas relacionadas con la apoptosis). Se necesitan más investigaciones para aclarar esto .

- Aplicaciones: Los investigadores pueden utilizarlo como punto de partida para la síntesis química o personalizarlo para estudios específicos .

- Avances Recientes: Los científicos continúan descubriendo y evaluando posibles fármacos que contienen el grupo piperidina. Estos esfuerzos abarcan tanto piperidinas sintéticas como naturales .

- Compuestos Prometedores: La mayoría de los derivados de N-(piperidin-4-il)benzamida presentan un buen potencial biológico y actividad inhibitoria. Cabe destacar que los compuestos 10b y 10j destacan en el cribado preliminar .

Factor 1 Inducible por Hipoxia (HIF-1) Activación

Potencial Anticancerígeno

Síntesis Química y Personalización

Descubrimiento y Evaluación de Medicamentos

Cribado de Actividad Biológica

Orientación al Microambiente Tumoral Hipóxico

Safety and Hazards

Propiedades

IUPAC Name |

4-piperidin-4-ylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.ClH/c12-16(14,15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H2,12,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTONSMDCISAPQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)S(=O)(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-Difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2388689.png)

![3-(4-Isopropylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2388690.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2388692.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2388693.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2388695.png)

![4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2388697.png)

![8-{[benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2388701.png)

![N-(2-cyclopropyl-2-hydroxypropyl)-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2388703.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2388704.png)